molecular formula C22H29NO5 B563822 5'-Methoxylaudanosine-13C CAS No. 1216692-65-7

5'-Methoxylaudanosine-13C

Cat. No.: B563822
CAS No.: 1216692-65-7
M. Wt: 388.468
InChI Key: ALQIPWOCCJXSKZ-OUBTZVSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxylaudanosine-13C typically involves incorporating the stable carbon isotope (^13C) into the precursor molecule during the synthesis process . One method involves using 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as raw materials, employing a condensation cyclization one-pot process . Another method utilizes sodium methoxide solution to neutralize hydrochloride, which simplifies the process and improves the yield .

Industrial Production Methods

Industrial production methods for 5’-Methoxylaudanosine-13C are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxylaudanosine-13C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Mechanism of Action

The mechanism of action of 5’-Methoxylaudanosine-13C involves its interaction with specific molecular targets and pathways. As a labeled analogue, it helps in tracing the metabolic pathways of 5’-Methoxylaudanosine in vivo. The stable isotopic labeling allows researchers to study the absorption, distribution, metabolism, and excretion of the compound, providing valuable insights into its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    5’-Methoxylaudanosine: The unlabeled version of 5’-Methoxylaudanosine-13C, commonly found in medicinal plants.

    Laudanosine: Another benzylisoquinoline alkaloid with similar properties.

    Papaverine: A benzylisoquinoline alkaloid used as a smooth muscle relaxant.

Uniqueness

5’-Methoxylaudanosine-13C is unique due to its stable isotopic labeling, which allows for precise tracking and quantification in biological studies. This feature makes it an invaluable tool for pharmacokinetic and pharmacodynamic research, distinguishing it from its unlabeled counterparts .

Properties

CAS No.

1216692-65-7

Molecular Formula

C22H29NO5

Molecular Weight

388.468

IUPAC Name

6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/i1+1

InChI Key

ALQIPWOCCJXSKZ-OUBTZVSYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC

Synonyms

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline

Origin of Product

United States

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